Dehydro Felodipine Ester Lactone

描述

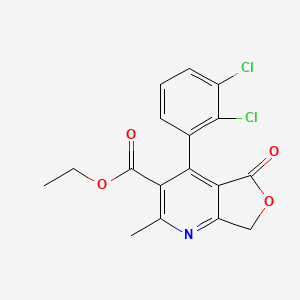

Dehydro Felodipine Ester Lactone (C₁₇H₁₃Cl₂NO₄; MW: 366.20) is a metabolite of the calcium channel blocker Felodipine, formed via oxidative metabolism and subsequent lactonization. Structurally, it features a furo[3,4-b]pyridine core with a dichlorophenyl substituent and an ethyl ester group . This compound is critical in pharmacokinetic studies due to its role in Felodipine’s metabolic pathway, where ester hydrolysis and hydroxylation lead to lactone formation . Its stability under physiological conditions (>95% purity, stored at +4°C) makes it a reference standard for drug metabolism research .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Dehydro Felodipine Ester Lactone typically involves the cyclization of Felodipine under specific conditions. One common method includes the use of ethyl 4-(2,3-dichlorophenyl)-2-methyl-5-oxo-7H-furo[3,4-b]pyridine-3-carboxylate as a starting material . The reaction conditions often involve the use of chloroform and methanol as solvents, with the reaction being carried out at a controlled temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is typically stored in a refrigerator to maintain its stability .

化学反应分析

Types of Reactions

Dehydro Felodipine Ester Lactone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the molecule.

Substitution: The compound can undergo substitution reactions, particularly at the dichlorophenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated compounds .

科学研究应用

Dehydro Felodipine Ester Lactone has a wide range of applications in scientific research:

作用机制

Dehydro Felodipine Ester Lactone exerts its effects by interacting with calcium channels in vascular smooth muscle cells. It stabilizes voltage-gated L-type calcium channels in their inactive conformation, thereby inhibiting the influx of calcium ions . This inhibition prevents calcium-dependent myocyte contraction and vasoconstriction, leading to vasodilation and reduced blood pressure .

相似化合物的比较

Structural and Functional Analogues

Atorvastatin Dehydro Lactone

- Structure : Shares a lactone ring but differs in the core structure (dihydropyridine vs. pyrrole in Atorvastatin).

- Role : Both are drug metabolites; however, Atorvastatin Dehydro Lactone is an impurity formed during synthesis or degradation, unlike Dehydro Felodipine Ester Lactone, which is a direct metabolite .

- Stability: Atorvastatin’s lactone derivatives are pH-sensitive, converting to acid forms in plasma, whereas this compound remains stable under normal storage .

Ursolic Acid Lactone Derivatives (e.g., Dehydro(11,12)ursolic acid lactone)

- Structure: Triterpenoid lactone with a planar fused-ring system, contrasting with Felodipine’s aromatic heterocyclic core .

- Activity : Exhibits mitochondrial rescue properties in neurodegenerative diseases, unlike this compound, which lacks direct therapeutic activity .

Natural Polyacetylene Lactones (e.g., Matricaria lactone)

- Source : Found in Erigeron spp. roots, these lactones are biosynthesized via polyacetylene pathways.

- Function : Implicated in plant defense mechanisms, unlike this compound’s role in drug metabolism .

Metabolic and Stability Profiles

Analytical Challenges

- Chromatographic Separation : Similar to compounds like E-21 and 22 (), this compound requires advanced techniques (e.g., HPLC) due to structural similarities with Felodipine metabolites .

- Interconversion Artifacts : Lactone-acid interconversion, as seen in Atorvastatin, necessitates pH-controlled assays to avoid mischaracterization .

生物活性

Dehydro Felodipine Ester Lactone (DFEL) is a derivative of felodipine, a well-known calcium channel blocker primarily used in the treatment of hypertension. This compound has garnered attention for its potential biological activities, particularly in cardiovascular research and cellular processes.

- Molecular Formula : C17H13Cl2NO4

- Molecular Weight : 366.20 g/mol

- CAS Number : 96558-27-9

- IUPAC Name : Ethyl 4-(2,3-dichlorophenyl)-2-methyl-5-oxo-7H-furo[3,4-b]pyridine-3-carboxylate

DFEL operates primarily by interacting with voltage-gated L-type calcium channels in vascular smooth muscle cells. By stabilizing these channels in an inactive conformation, DFEL effectively inhibits the influx of calcium ions, which is crucial for muscle contraction and vascular tone regulation. This mechanism is similar to that of its parent compound, felodipine, but with potentially different pharmacological properties due to structural modifications.

Cardiovascular Effects

Research indicates that DFEL exhibits significant vasodilatory effects, which can lead to decreased blood pressure and reduced cardiac workload. In vitro studies have shown that DFEL can effectively relax vascular smooth muscle tissues, indicating its potential utility in treating hypertension and other cardiovascular disorders.

Cellular Processes

DFEL has been studied for its effects on various cellular processes, including:

- Apoptosis : Some studies suggest that DFEL may influence apoptotic pathways in certain cell types, potentially offering therapeutic benefits in conditions characterized by abnormal cell survival.

- Inflammation : Preliminary data indicate that DFEL might modulate inflammatory responses, which could be beneficial in diseases where inflammation plays a critical role.

Comparative Analysis with Similar Compounds

| Compound | Mechanism of Action | Primary Use |

|---|---|---|

| This compound | Calcium channel blockade; vasodilation | Hypertension treatment |

| Felodipine | Calcium channel blockade; vasodilation | Hypertension treatment |

| Amlodipine | Calcium channel blockade; vasodilation | Hypertension treatment |

| Nifedipine | Calcium channel blockade; vasodilation | Hypertension treatment |

Research Findings and Case Studies

- Vasodilatory Effects : A study conducted on isolated rat aorta demonstrated that DFEL produced a dose-dependent relaxation effect, comparable to felodipine but with a faster onset of action. This suggests potential clinical advantages in acute management scenarios.

- Cellular Studies : In a series of experiments involving human endothelial cells, DFEL was shown to downregulate pro-inflammatory cytokines, indicating its potential role as an anti-inflammatory agent. These findings align with the broader research into calcium channel blockers' effects on inflammation.

- Pharmacokinetics : Research published in various pharmacological journals has highlighted the absorption and metabolism profiles of DFEL. It is noted for having favorable bioavailability compared to other calcium channel blockers, making it a candidate for further clinical exploration.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for Dehydro Felodipine Ester Lactone, and how is its structural conformation validated?

Methodological Answer: this compound is synthesized via esterification and lactonization reactions. A critical step involves the conformational analysis of intermediates to ensure proper lactone ring formation. For example, epoxide intermediates (e.g., compound 7 in ) undergo lactonization facilitated by hydrogen bonding between the ester carbonyl and carbamate NH groups, stabilizing the transition state . Characterization employs:

- Nuclear Magnetic Resonance (NMR): To confirm regioselectivity and lactone ring closure.

- X-ray crystallography or Electronic Circular Dichroism (ECD): To resolve absolute configurations (e.g., 4aR,8S,8aR in lactone derivatives) .

Table 1: Key Reaction Conditions for Lactone Formation

| Parameter | Condition/Value | Reference |

|---|---|---|

| Catalyst | Acid/Base (e.g., H₂SO₄, NaHCO₃) | |

| Solvent | Tetrahydrofuran (THF) or DCM | |

| Temperature | 25–80°C (dependent on intermediate) | |

| Key Intermediate | Epoxide 7 |

Q. Which analytical techniques are optimal for identifying and quantifying this compound in complex matrices?

Methodological Answer: High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis or Mass Spectrometry (MS) is preferred for quantification. Key parameters include:

- Column: C18 reverse-phase (e.g., 5 μm particle size, 250 mm length).

- Mobile Phase: Acetonitrile/water (70:30 v/v) with 0.1% formic acid for MS compatibility .

- Detection Wavelength: 240–260 nm (for UV absorption of lactone/ester groups) .

Impurity profiling requires reference standards (e.g., Felodipine-related compounds in ) and adherence to ICH guidelines for validation (specificity, linearity, accuracy) .

Advanced Research Questions

Q. How do metabolic pathways of this compound compare to its parent compound, Felodipine?

Methodological Answer: this compound is a major oxidative metabolite of Felodipine. Comparative studies should use:

- In vitro models: Liver microsomes or hepatocytes to track ester hydrolysis and lactone stability .

- LC-MS/MS: To differentiate metabolites via fragmentation patterns (e.g., m/z transitions for lactone vs. dihydroxy derivatives) .

Table 2: Metabolic Stability Parameters

| Parameter | This compound | Felodipine |

|---|---|---|

| Half-life (t₁/₂) | ~8–12 hrs (pH 7.4) | ~2–4 hrs |

| Major Enzymes | CYP3A4, esterases | CYP3A4 |

| Key Metabolite | Hydroxyfasudil (analogous pathway) | Dehydro derivative |

Q. What computational strategies predict the stability and reactivity of this compound under physiological conditions?

Methodological Answer:

- Density Functional Theory (DFT): Models energy barriers for lactone ring-opening reactions (e.g., hydrolysis at pH 7.4) .

- Molecular Dynamics (MD): Simulates interactions with lipid bilayers to assess membrane permeability .

- QSAR Models: Correlate substituent effects (e.g., dichlorophenyl groups) with logP and bioavailability .

Q. What challenges arise in impurity profiling of this compound, and how are they resolved?

Methodological Answer: Common impurities include:

- Atorvastatin Dehydro Lactone analogs ( ): Resolved via gradient elution HPLC .

- Felodipine dimethyl ester derivatives ( ): Differentiated using High-Resolution MS (HRMS) for exact mass determination .

Table 3: Impurity Characterization Workflow

| Step | Technique | Purpose |

|---|---|---|

| Screening | TLC or UPLC-PDA | Preliminary separation |

| Quantification | HPLC-UV (230–260 nm) | Purity assessment |

| Structural ID | NMR (¹H, ¹³C) + HRMS | Confirm molecular structure |

Q. How can in vitro models be designed to study the controlled release of this compound?

Methodological Answer: Adopt Quality by Design (QbD) principles ():

- Critical Material Attributes (CMAs): Hydrophilic carriers (e.g., HPMC) enhance dissolution.

- Process Parameters: Spray-drying temperature (40–60°C) and polymer ratio (e.g., Pluronic®:Carbopol® = 2:1) .

- Critical Quality Attributes (CQAs): Zero-order release kinetics over 24 hrs, tested via USP Apparatus II (50 rpm, pH 6.8) .

属性

IUPAC Name |

ethyl 4-(2,3-dichlorophenyl)-2-methyl-5-oxo-7H-furo[3,4-b]pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13Cl2NO4/c1-3-23-16(21)12-8(2)20-11-7-24-17(22)14(11)13(12)9-5-4-6-10(18)15(9)19/h4-6H,3,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRGJSDBHFOEERK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C2COC(=O)C2=C1C3=C(C(=CC=C3)Cl)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13Cl2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00747448 | |

| Record name | Ethyl 4-(2,3-dichlorophenyl)-2-methyl-5-oxo-5,7-dihydrofuro[3,4-b]pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96558-27-9 | |

| Record name | Ethyl 4-(2,3-dichlorophenyl)-2-methyl-5-oxo-5,7-dihydrofuro[3,4-b]pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。